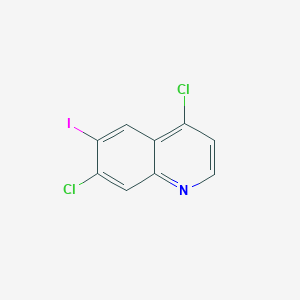
4,7-Dichloro-6-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-6-iodoquinoline is a heterocyclic organic compound with the molecular formula C₉H₄Cl₂IN It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 4th and 7th positions and an iodine atom at the 6th position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-6-iodoquinoline typically involves the iodination of 4,7-dichloroquinoline. One common method includes the reaction of 4,7-dichloroquinoline with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination at the 6th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The crude product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 4,7-Dichloro-6-iodoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions are susceptible to nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The iodine atom at the 6th position can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized or reduced quinoline derivatives.
- Coupled products with extended aromatic systems.
科学的研究の応用
4,7-Dichloro-6-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,7-Dichloro-6-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
類似化合物との比較
4,7-Dichloroquinoline: Lacks the iodine atom at the 6th position, making it less reactive in certain coupling reactions.
6-Iodoquinoline: Lacks the chlorine atoms at the 4th and 7th positions, affecting its nucleophilic substitution reactions.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution pattern.
Uniqueness: 4,7-Dichloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and versatility in chemical synthesis
特性
分子式 |
C9H4Cl2IN |
|---|---|
分子量 |
323.94 g/mol |
IUPAC名 |
4,7-dichloro-6-iodoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H |
InChIキー |
PYNGKLKHYXFYRP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)
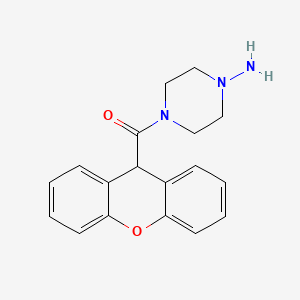
![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)
![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)


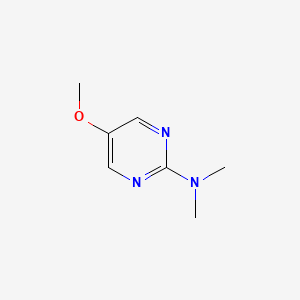


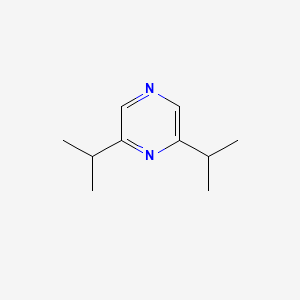
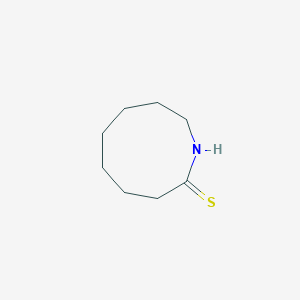
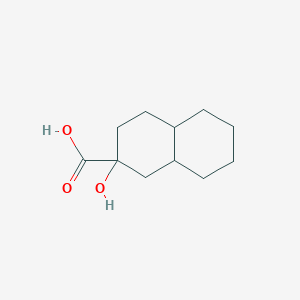
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
